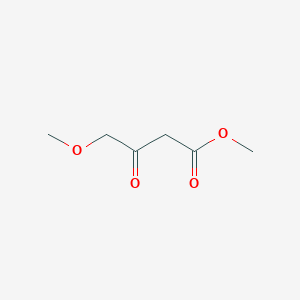

Methyl 4-methoxyacetoacetate

Cat. No. B150995

Key on ui cas rn:

41051-15-4

M. Wt: 146.14 g/mol

InChI Key: QGBPKJFJAVDUNC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04564696

Procedure details

77.4 g of sodium methylate, 97 percent, was suspended in 100 g of acetonitrile at ambient temperature. To this well-stirred suspension, 101.9 g of 97.5 percent 4-chloroacetoacetic acid methyl ester was added by drops through a drip funnel with a drop counter over a 5 to 6 minute period under N2 atmosphere. The temperature rose and was kept by means of cooling at 68° to 70° C. As soon as the heat development slackened, the cooling water was turned off and the reaction mass was heated with 70° C. hot water. This pastelike, mustard-yellow reaction mixture continued to be stirred at 70° C. for 24 to 25 minutes and, with stirring, was then slowly introduced into a solution of 6 g of glacial acetic acid and 215 g of water cooled in an ice bath. At the same time, 37.4 percent hydrochloric acid was introduced drop by drop from a burette. At the same time, the pH was measured by means of a glass electrode and kept between 4.5 and 8 by adjusting the addition rate of the reaction mixture and/or HCl. At the end of the neutralization, the pH was 6.1±0.1. For the neutralization, 56.4 ml of hydrochloric acid were used (37.4 percent) and the temperature was kept at 30° to 35° C. The neutralized mixture was put into a separating funnel. After standing a short time, the resultant layers were separated. The aqueous layer was extracted once with 200 ml and then twice each time with 100 ml of acetonitrile. The united organic phases were concentrated in a rotary evaporator at 30° to 35° C. and ≃20 torr up to a constant weight. The solvent evaporated off was regenerated and used with the next batch. The raw product was distilled at 0.5 to 1.5 torr/90° C. 4-methoxyacetoacetic acid methyl ester was obtained in a yield of 91.7 percent, based on the amount of chloroester used. The purity of the product was 98.8 percent.

Name

sodium methylate

Quantity

77.4 g

Type

reactant

Reaction Step One

Yield

91.7%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O-:2].[Na+].[CH3:4][O:5][C:6](=[O:12])[CH2:7][C:8]([CH2:10]Cl)=[O:9].Cl>C(#N)C.O.C(O)(=O)C>[CH3:4][O:5][C:6](=[O:12])[CH2:7][C:8]([CH2:10][O:2][CH3:1])=[O:9] |f:0.1|

|

Inputs

Step One

|

Name

|

sodium methylate

|

|

Quantity

|

77.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

101.9 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(CC(=O)CCl)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

|

Name

|

|

|

Quantity

|

56.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Seven

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Eight

|

Name

|

|

|

Quantity

|

215 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

6 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to be stirred at 70° C. for 24 to 25 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

of cooling at 68° to 70° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was kept at 30° to 35° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The neutralized mixture was put into a separating funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resultant layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was extracted once with 200 ml

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The united organic phases were concentrated in a rotary evaporator at 30° to 35° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent evaporated off

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The raw product was distilled at 0.5 to 1.5 torr/90° C

|

Outcomes

Product

Details

Reaction Time |

24.5 (± 0.5) min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(CC(=O)COC)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 91.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |